

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene structure and synthesis.

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Compound of Interest

Compound Name: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

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An In-depth Technical Guide to **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**: Structure and a Proposed Synthetic Pathway

For researchers, scientists, and professionals in drug development, a comprehensive understanding of niche chemical entities is paramount. This guide provides a detailed overview of the structure and a proposed synthetic route for **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**, a substituted nitroaromatic compound with potential applications as a chemical intermediate.

Chemical Structure and Identification

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene is a polysubstituted benzene derivative. Its structure is characterized by a benzene ring with a chlorine atom at position 1, a fluorine atom at position 2, a methyl group at position 4, and a nitro group at position 5.

The key identifiers for this compound are:

- IUPAC Name: **1-chloro-2-fluoro-4-methyl-5-nitrobenzene**[\[1\]](#)
- CAS Number: 118664-99-6[\[1\]](#)
- Molecular Formula: $C_7H_5ClFNO_2$ [\[1\]](#)
- Molecular Weight: 189.57 g/mol [\[1\]](#)

- SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)F^[1]

Proposed Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

A specific experimental protocol for the synthesis of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene** is not readily available in peer-reviewed literature. However, a plausible and efficient method is the electrophilic nitration of the precursor 4-chloro-3-fluorotoluene. The following protocol is adapted from the established synthesis of a structurally similar isomer, 1-chloro-5-fluoro-2-methyl-4-nitro-benzene.

General Reaction Scheme

The proposed synthesis involves the nitration of 4-chloro-3-fluorotoluene using a nitrating agent, typically a mixture of a nitrate salt and a strong acid, such as potassium nitrate and concentrated sulfuric acid. The ortho-para directing effect of the methyl group and the meta-directing effect of the nitro group, along with the influence of the halogen substituents, would favor the formation of the desired product.

Proposed Experimental Protocol

Materials:

- 4-chloro-3-fluorotoluene
- Concentrated sulfuric acid (98%)
- Potassium nitrate (KNO₃)
- Ice
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add a measured quantity of 4-chloro-3-fluorotoluene to a stirred solution of concentrated sulfuric acid.
- Maintain the temperature at 0°C and add potassium nitrate portion-wise over a period of 30 minutes, ensuring the temperature does not exceed 5°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
- Extract the product from the aqueous mixture with ethyl acetate.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- The crude **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene** can be further purified by recrystallization or column chromatography.

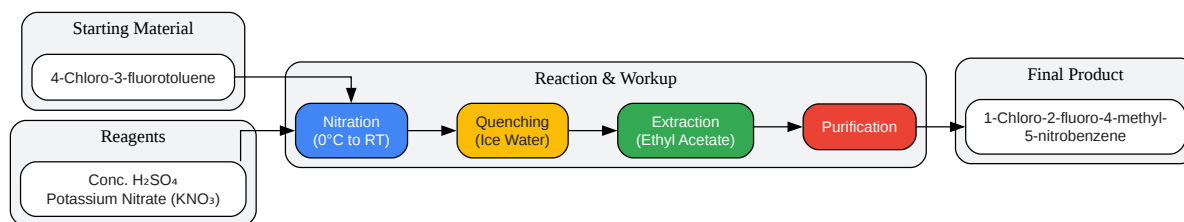
Quantitative Data for an Analogous Synthesis

The following table summarizes the quantitative data for the synthesis of the related isomer, 1-chloro-5-fluoro-2-methyl-4-nitro-benzene, which can serve as an estimate for the proposed synthesis.

Parameter	Value
Starting Material	2-chloro-4-fluorotoluene
Reagents	Concentrated H ₂ SO ₄ , KNO ₃
Molar Ratio (Substrate:KNO ₃)	~1:1
Reaction Temperature	0°C to 28°C
Reaction Time	Overnight
Yield	~80%

Visualization of the Synthetic Workflow

The logical flow of the proposed synthesis of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene** is depicted in the following diagram.



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Caption: Proposed synthesis workflow for **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**.

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References

- 1. 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C₇H₅ClFNO₂ | CID 11217718 - PubChem [pubchem.ncbi.nlm.nih.gov]
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